
Methyl lidocaine
説明
Lidocaine is a local anesthetic used in a wide variety of superficial and invasive procedures . It works by blocking nerve signals in your body . Lidocaine is also used to provide temporary relief of mild to moderate aches and pains of the muscles and joints .
Synthesis Analysis
Lidocaine can be synthesized via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene yields the ammonium salt. The reaction of this with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide. In the last step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .Molecular Structure Analysis
The molecular formula of Lidocaine is C14H22N2O . It belongs to the class of organic compounds known as acetanilides which are aromatic compounds containing a acetamide group conjugated to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lidocaine include the reduction of 2,6-dimethylnitrobenzene, the reaction of the resulting product with α-chloroacetyl chloride, and a nucleophilic substitution (SN2) reaction .Physical And Chemical Properties Analysis
Lidocaine is a solid at room temperature and has a molecular weight of 234.3373 g/mol . More detailed physical and chemical properties such as density, viscosity, and electrical conductivity at different temperatures, as well as thermal stability and structural properties, can be found in specialized scientific literature .科学的研究の応用
1. Cancer Research
Methyl lidocaine, commonly referred to as lidocaine, has shown potential in cancer research. Studies have found that lidocaine can demethylate deoxyribonucleic acid (DNA) in breast cancer cells. This process can reactivate tumor suppressor genes and inhibit tumor growth, which may be therapeutically relevant in the perioperative period. For instance, a study discovered that lidocaine decreased methylation in specific breast cancer cell lines and that these demethylating effects were additive when combined with the chemotherapy agent 5-aza-2'-deoxycytidine (DAC) (Lirk et al., 2014). Another research indicated that lidocaine demethylates DNA in breast cancer cell lines in a time- and dose-dependent manner (Lirk et al., 2012). Additionally, lidocaine has been found to inhibit the proliferation of lung cancer by regulating the expression of GOLT1A (Zhang et al., 2017).
2. Transdermal Drug Delivery
Lidocaine's applications extend to transdermal drug delivery. A study evaluated the effect of various classes of chemical enhancers for the transdermal delivery of lidocaine across pig and human skin. The study found that certain binary systems, like IPM/n-methyl pyrrolidone (IPM/NMP), significantly improved drug transport, offering a more rational approach for designing oil-based formulations for transdermal delivery of lidocaine (Lee et al., 2006).
3. Antibacterial Properties
Lidocaine also possesses antibacterial properties. A study demonstrated that 2% lidocaine/0.1% methylparaben exhibited rapid bactericidal effects against organisms responsible for endophthalmitis. Its application as subconjunctival anesthesia potentially reduced the incidence of endophthalmitis following intravitreal injection, highlighting its potential in ophthalmic procedures (Tustin et al., 2014).
4. Vasoactive Effects
The vasodilator properties of lidocaine, especially in human skin, have been researched. Studies have explored its potential influences on nitric oxide release and the β-adrenoceptors of vascular smooth muscle, suggesting its role in microvascular blood flow responses (Newton et al., 2007).
5. Anesthetic and Pain Management
Lidocaine's traditional use as a local anesthetic is well-documented. Its applications in managing postoperative pain, myofascial pain, and as part of complex formulations for enhanced local anesthetic action are areas of ongoing research (El Sholkamy et al., 2018), (Kang & Shin, 2004).
作用機序
Lidocaine works by blocking sodium channels, thereby reducing the rate of increase of the cardiac action potential and increasing the effective refractory period . It reduces the permeability of cell membranes to sodium, which decreases membrane depolarization, blocking the propagation of the action potential, and hence decreases the neural conduction of pain stimuli .
将来の方向性
The use of Lidocaine continues to evolve with ongoing research. It is being explored for its potential in managing postoperative pain and achieving enhanced recovery after surgery outcomes . Its use is also being studied in the context of pronociception, often independent of severity and coexisting with surgical postoperative pain .
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSRAPAKCHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1462-71-1 (iodide) | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl lidocaine | |
CAS RN |
29199-61-9 | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl lidocaine exert its anti-arrhythmic effects on the heart?
A1: Methyl lidocaine primarily affects cardiac conduction by altering the electrophysiological properties of the heart. Studies using His bundle recordings in isolated dog hearts revealed that methyl lidocaine increased both the minimal conduction time and fatigue within the atrioventricular (AV) node []. Furthermore, methyl lidocaine demonstrated a more pronounced effect on atrial and ventricular conduction compared to lidocaine, significantly increasing ventricular conduction time across all heart rates [].
Q2: How does the duration of action of methyl lidocaine compare to lidocaine in treating arrhythmias?
A3: Studies in animal models have shown that while both methyl lidocaine and lidocaine effectively suppress experimentally-induced ventricular tachycardia, methyl lidocaine exhibits a significantly longer duration of action []. Notably, continuous administration of methyl lidocaine did not produce observable signs of central nervous system (CNS) toxicity, unlike lidocaine []. This suggests that methyl lidocaine may offer a safer and longer-lasting therapeutic option for managing arrhythmias.
Q3: Does methyl lidocaine influence lysophospholipid metabolism in the heart?
A4: Interestingly, methyl lidocaine inhibits both lysophosphatidylcholine:acyl-CoA and lysophosphatidylethanolamine:acyl-CoA acyltransferase activities in the hamster heart, without affecting other lysophospholipid metabolic enzymes []. Despite this inhibition, methyl lidocaine perfusion did not alter the levels of major lysophospholipids in the heart []. These findings suggest a complex interplay between methyl lidocaine and lysophospholipid metabolism that warrants further investigation.
Q4: What unique effect do lidocaine and its derivative methyl lidocaine have on ventricular conduction that other antiarrhythmic drugs lack?
A5: Unlike quinidine, procainamide, disopyramide, which affect ventricular conduction across all coupling intervals, lidocaine and methyl lidocaine specifically slow the conduction of "mid-range extrasystoles" (MREs) with coupling intervals between 250–400 msec []. This unique effect was observed in both isolated and intact dog hearts and was exacerbated during acute myocardial ischemia []. This specific action on MRE conduction might contribute to the suppression of reentrant arrhythmias but requires further investigation.
Q5: Has deuterium labeling been utilized to investigate the metabolic pathway of methyl lidocaine?
A6: Yes, researchers have employed deuterium-labeled lidocaine, specifically lidocaine-d4 and lidocaine-d6, to study the mechanism of its oxidative N-deethylation by rat liver microsomes []. By analyzing the kinetic isotope effects, the study provided insights into the rate-determining steps of this metabolic pathway, contributing to a deeper understanding of lidocaine's pharmacokinetic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



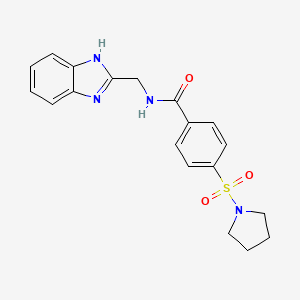
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)
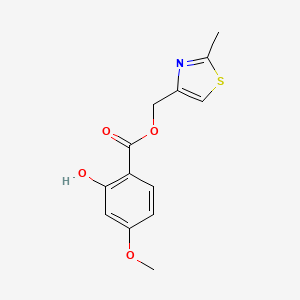
![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
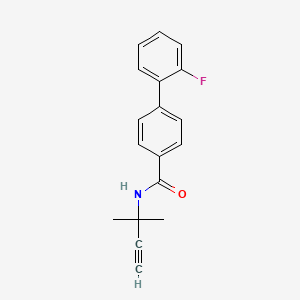
![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)
![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
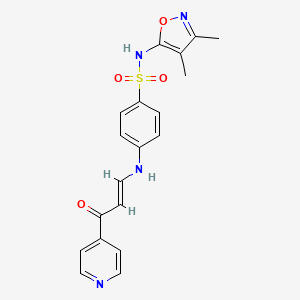
![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)
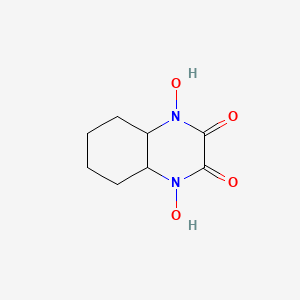

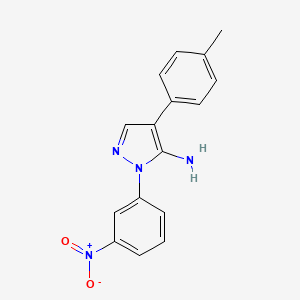
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)